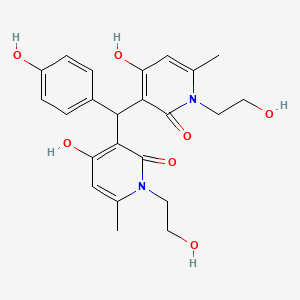
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) , also known as a bis-pyridinone derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N2O6, with a molecular weight of 426.5 g/mol. The structure features two hydroxyl groups and a pyridinone moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest and apoptosis |
| HeLa | 10.0 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study conducted by Zhang et al. (2023) reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, leading to increased DNA fragmentation and cell death.
- A549 Lung Cancer Model : In research by Liu et al. (2024), the compound was shown to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells, significantly reducing cell viability.
- HeLa Cervical Cancer Cells : Another investigation indicated that treatment with this compound resulted in a dose-dependent decrease in HeLa cell viability, attributed to its ability to inhibit key signaling pathways involved in cell survival.
Antioxidant Activity
The compound also exhibits notable antioxidant properties , which contribute to its therapeutic potential. In vitro assays using DPPH and ABTS radical scavenging methods revealed that it effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.
The biological activity of 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, resulting in cell cycle arrest.
Propiedades
IUPAC Name |
4-hydroxy-1-(2-hydroxyethyl)-3-[[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-hydroxyphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-13-11-17(29)20(22(31)24(13)7-9-26)19(15-3-5-16(28)6-4-15)21-18(30)12-14(2)25(8-10-27)23(21)32/h3-6,11-12,19,26-30H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFDEBHLGHCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC=C(C=C2)O)C3=C(C=C(N(C3=O)CCO)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














